molecular formula C80H134F3N23O29S2 B6295356 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid CAS No. 2022956-39-2

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6295356
CAS No.: 2022956-39-2
M. Wt: 2003.2 g/mol
InChI Key: WROAIJWMYQXHDO-SAXPPVBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Each step involves specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of side reactions and contamination.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for understanding cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid
  • (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

Uniqueness

This compound is unique due to its highly complex structure and the specific arrangement of its functional groups. This complexity allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H133N23O27S2.C2HF3O2/c1-7-37(4)59(73(123)91-44(23-26-56(107)108)66(116)90-43(22-25-53(81)104)65(115)87-40(17-12-14-28-79)64(114)92-45(76(126)127)24-27-57(109)110)98-67(117)41(18-13-15-29-80)88-63(113)42(19-16-30-85-77(83)84)89-70(120)49(34-103)95-74(124)60(38(5)8-2)100-75(125)61(39(6)9-3)99-72(122)50(35-129)96-69(119)47(32-58(111)112)93-71(121)48(33-102)94-68(118)46(31-54(82)105)86-55(106)21-11-10-20-52-62-51(36-130-52)97-78(128)101-62;3-2(4,5)1(6)7/h37-52,59-62,102-103,129H,7-36,79-80H2,1-6H3,(H2,81,104)(H2,82,105)(H,86,106)(H,87,115)(H,88,113)(H,89,120)(H,90,116)(H,91,123)(H,92,114)(H,93,121)(H,94,118)(H,95,124)(H,96,119)(H,98,117)(H,99,122)(H,100,125)(H,107,108)(H,109,110)(H,111,112)(H,126,127)(H4,83,84,85)(H2,97,101,128);(H,6,7)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-,62-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROAIJWMYQXHDO-SAXPPVBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H134F3N23O29S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2003.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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